5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine
Übersicht
Beschreibung
“5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine” is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds . These compounds can present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-B]pyrazines have been described .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-B]pyrazines has been a subject of interest for many researchers . The first monosubstituted 1H-pyrazolo[3,4-B]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .
Molecular Structure Analysis
1H-pyrazolo[3,4-B]pyrazines can present two isomeric structures . They have up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .
Chemical Reactions Analysis
1H-pyrazolo[3,4-B]pyrazines have been used as inhibitors in various chemical reactions . For instance, a representative compound strongly inhibits the kinase activity of ZAK with an IC of 3.3 nM and dose-dependently suppresses the activation of ZAK downstream signals in vitro and in vivo .
Wissenschaftliche Forschungsanwendungen
Novel Pyrazoline and Pyrazole Derivatives
Research has explored the synthesis and biological effects of novel pyrazoline and pyrazole derivatives, demonstrating potential applications in pharmaceutical chemistry. The anti-inflammatory and antinociceptive properties of these compounds have been particularly highlighted in several studies:
Anti-inflammatory and Ulcerogenicity Studies :
- El-Tombary (2013) synthesized new pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and fused pyrazolo[3′,4′:4,5]pyrimido[1,2-b]pyridazin-4(1H)-one ring systems, demonstrating significant anti-inflammatory activity and minimal ulcerogenic effects in rats. The study emphasized the relevance of lipophilicity in determining the biological response of these compounds (El-Tombary, 2013).
Antinociceptive Effects :
- Prokopp et al. (2006) investigated the antinociceptive effect of the pyrazolyl-thiazole derivative B50 in mice, demonstrating dose-dependent antinociception without impacting spontaneous locomotion or rotarod performance. This study suggests the pyrazolyl-thiazole derivative's potential as a nonsteroidal anti-inflammatory drug (Prokopp et al., 2006).
Glucose-Lowering Agents :
- Kees et al. (1995) highlighted the application of acidic azoles, including pyrazol-3-one derivatives, as potential antidiabetic agents. The study found that these compounds significantly reduced plasma glucose levels in diabetic db/db mice (Kees et al., 1995).
Antioxidant and Enzyme Inhibition Activity :
- Ali et al. (2020) reported the design and synthesis of novel hybrids containing pyrazole, naphthalene, and pyrazoline/isoxazoline moiety. These compounds demonstrated significant in vitro and in vivo antioxidant activity and 15-lipoxygenase inhibition, indicating their potential application in treating oxidative stress-related diseases (Ali et al., 2020).
Angiotensin II Receptor Antagonism :
- Okazaki et al. (1998) synthesized alkyl-substituted pyrazolo[1,5-b][1,2,4]triazole derivatives as angiotensin II receptor antagonists, suggesting their potential use in treating angiotensin II-dependent diseases like hypertension (Okazaki et al., 1998).
Histamine H2-Receptor Antagonist Activity :
- Buschauer et al. (1995) synthesized and evaluated 4‐(1‐pyrazolyl)butanamides, pyrazolylalkyl cyanoguanidines, and related compounds as histamine H2-receptor antagonists. The study identified compounds with significant H2-receptor antagonist activity, offering insights into the development of novel therapeutic agents for related disorders (Buschauer et al., 1995).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-2H-pyrazolo[3,4-b]pyrazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5/c6-2-1-8-5-3(9-2)4(7)10-11-5/h1H,(H3,7,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDJIDGFTDEJFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2N=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725561 | |
Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyrazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine | |
CAS RN |
1242336-77-1 | |
Record name | 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyrazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.